

D-Glycero-D-guloheptonate-d7 supplier and catalog number

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Compound of Interest

Compound Name: D-Glycero-D-guloheptonate-d7

Cat. No.: B15598874

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Technical Guide: D-Glycero-D-guloheptonate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the procurement of **D-Glycero-D-guloheptonate-d7** and outlines a relevant experimental framework for investigating its potential biological activity. Due to the limited availability of specific research on the deuterated form, this guide draws upon methodologies and pathway information established for structurally related compounds, particularly those involved in innate immunity signaling.

Supplier and Catalog Information

For researchers seeking to procure **D-Glycero-D-guloheptonate-d7**, the following table provides supplier and catalog information.

Supplier	Product Name	Catalog Number
C/D/N Isotopes	Sodium D-Glycero-D-guloheptonate-d7 · 2H2O	D-8085

Hypothetical Experimental Protocol: NF-κB Reporter Assay

While specific experimental protocols for **D-Glycero-D-guloheptonate-d7** are not readily available, its structural similarity to other sugar phosphates known to modulate inflammatory signaling pathways suggests that a Nuclear Factor-kappa B (NF-κB) reporter assay would be a relevant method to assess its biological activity. The following is a detailed, generalized protocol that can be adapted for this purpose.

Objective: To determine if **D-Glycero-D-guloheptonate-d7** can activate the NF-κB signaling pathway in a cell-based assay.

Materials:

- HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **D-Glycero-D-guloheptonate-d7**
- Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a positive control
- Phosphate-Buffered Saline (PBS)
- Luciferase Assay Reagent
- 96-well white, clear-bottom cell culture plates
- Luminometer

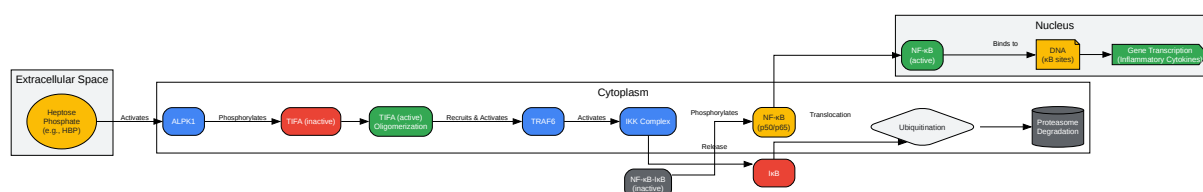
Procedure:

- Cell Seeding:
 - Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
 - Trypsinize and resuspend the cells.
 - Seed the cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of media.

- Incubate the plate for 24 hours to allow for cell adherence.
- Compound Treatment:
 - Prepare a stock solution of **D-Glycero-D-guloheptonate-d7** in an appropriate solvent (e.g., sterile water or PBS).
 - Perform serial dilutions of the compound to achieve a range of desired final concentrations.
 - Carefully remove the media from the wells and replace it with 100 μ L of media containing the different concentrations of **D-Glycero-D-guloheptonate-d7**.
 - Include wells with untreated cells (negative control) and cells treated with a known NF- κ B activator like LPS (e.g., 100 ng/mL) or TNF- α (e.g., 10 ng/mL) as a positive control.
 - Incubate the plate for 18-24 hours.
- Luciferase Assay:
 - After incubation, remove the media from the wells.
 - Wash the cells once with 100 μ L of PBS.
 - Lyse the cells by adding 20-50 μ L of 1X cell lysis buffer per well and incubate for 10-15 minutes at room temperature with gentle shaking.
 - Add 100 μ L of luciferase assay substrate to each well.
 - Immediately measure the luminescence using a luminometer.
- Data Analysis:
 - Record the Relative Light Units (RLU) for each well.
 - Normalize the RLU values of the treated wells to the negative control.
 - Plot the fold change in luciferase activity against the concentration of **D-Glycero-D-guloheptonate-d7** to determine a dose-response curve.

Relevant Signaling Pathway: TIFA-Dependent NF- κ B Activation

Based on studies of related heptose phosphates, a plausible signaling pathway for **D-Glycero-D-guloheptonate-d7** to be investigated is the TIFA-dependent NF- κ B pathway. This pathway is a component of the innate immune system that recognizes bacterial metabolites.

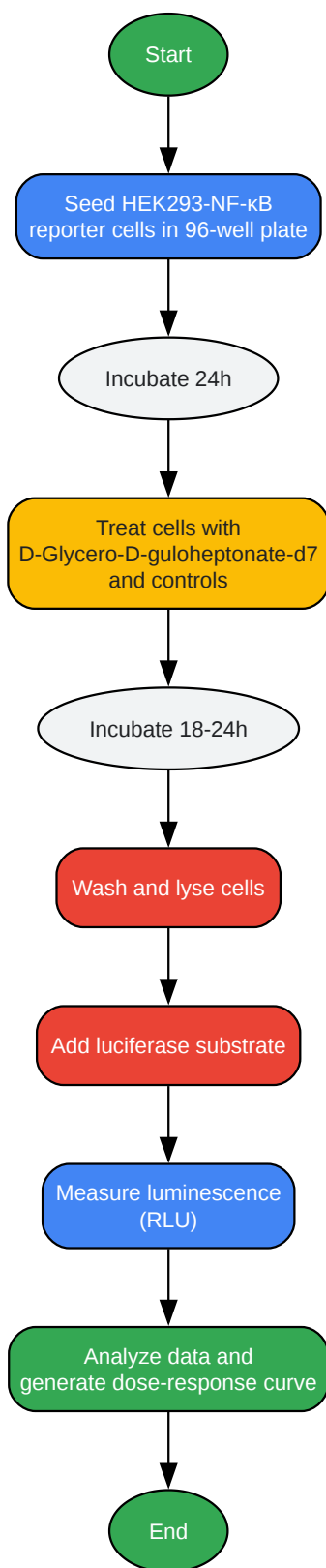


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Caption: TIFA-dependent NF- κ B signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NF- κ B reporter assay described above.



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